4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride

Lipophilicity ADME optimization CNS drug design

4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride (molecular formula C11H16ClNO2, molecular weight 229.70 g/mol) is a para-substituted benzylamine derivative that combines a benzoic acid moiety with a tertiary amino group via a methylene spacer. Unlike direct 4-amino benzoic acid analogs where the amino substituent is conjugated to the aromatic ring, this compound possesses a benzylamine scaffold that decouples amine basicity from ring electronics, thereby modulating pKa, hydrogen-bonding capacity, and conformational flexibility.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
Cat. No. B13467028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCCN(C)CC1=CC=C(C=C1)C(=O)O.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-3-12(2)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H
InChIKeySZHDWUSZRQUIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[Ethyl(methyl)amino]methyl}benzoic Acid Hydrochloride: Structural Identity and Procurement-Relevant Physicochemical Profile


4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride (molecular formula C11H16ClNO2, molecular weight 229.70 g/mol) is a para-substituted benzylamine derivative that combines a benzoic acid moiety with a tertiary amino group via a methylene spacer . Unlike direct 4-amino benzoic acid analogs where the amino substituent is conjugated to the aromatic ring, this compound possesses a benzylamine scaffold that decouples amine basicity from ring electronics, thereby modulating pKa, hydrogen-bonding capacity, and conformational flexibility [1]. Its hydrochloride salt form enhances aqueous solubility for reproducible in vitro handling, making it a serviceable building block for medicinal chemistry libraries, fragment-based screening, and structure–activity relationship (SAR) expansion around aminoalkyl benzoic acid chemotypes .

Why Generic Substitution of 4-{[Ethyl(methyl)amino]methyl}benzoic Acid Hydrochloride with In-Class Analogs Cannot Be Assumed


The widely cataloged 4-[ethyl(methyl)amino]benzoic acid analog (CAS 1221724-72-6) lacks the benzylic methylene spacer, forcing the tertiary amine into direct conjugation with the aromatic ring; this shifts the computed octanol–water partition coefficient (XLogP3-AA) from −0.6 (target) to +1.9 with attendant changes in aqueous solubility, permeation, and in vitro ADME behavior [1]. Secondary-amine comparators such as 4-[(ethylamino)methyl]benzoic acid carry one additional hydrogen-bond donor, raising polar surface area (49.3 Ų vs. 40.5 Ų for the target) and altering CNS multiparameter optimization (MPO) scores [2]. Para-positioning with a tertiary amine and a methylene spacer also distinguishes the compound from meta-substituted procaine-type esters, where esterase-labile linkage and aniline character introduce different clearance and off-target profiles [3]. These quantifiable property divergences mean that equating any of these analogs as interchangeable surrogates without experimental validation carries a high risk of misleading SAR and pharmacokinetic conclusions.

Quantitative Differentiation of 4-{[Ethyl(methyl)amino]methyl}benzoic Acid Hydrochloride from Its Closest Analogs


LogP and Hydrophilicity Control via Benzylic Methylene Insertion

The target compound exhibits a PubChem-computed XLogP3-AA of −0.6, which is 2.5 log units lower than that of the direct analog 4-[ethyl(methyl)amino]benzoic acid (XLogP3-AA = +1.9), where the amino group is directly attached to the aromatic ring [1] [2]. This large lipophilicity differential, driven solely by insertion of a single methylene spacer, places the target compound in a more hydrophilic space suitable for aqueous solubility and reduced plasma protein binding relative to the conjugated aniline-type comparator. At the same time, the target compound is 0.1 log unit slightly more lipophilic than the secondary-amine analog 4-[(ethylamino)methyl]benzoic acid (XLogP3 = −0.7), suggesting that N-methylation provides a modest but measurable increment in lipophilicity [3]. Such fine-grained LogP modulation is critical for hit-to-lead progression where unproductive hydrophobicity is a leading cause of candidate attrition [1].

Lipophilicity ADME optimization CNS drug design

Hydrogen-Bond Donor Count and CNS-Likeness: Advantage of Tertiary Amine over Secondary-Amine Analog

CNS drug-likeness scoring, such as the CNS MPO algorithm, penalizes compounds with more than one hydrogen-bond donor due to the exponential decrease in passive blood-brain barrier (BBB) permeability with each additional donor. The target compound possesses exactly 1 hydrogen-bond donor (carboxylic acid group), whereas the secondary-amine analog 4-[(ethylamino)methyl]benzoic acid possesses 2 donors (carboxylic acid plus secondary amine NH) [1] [2]. Topological polar surface area (TPSA) is correspondingly lower for the target (40.5 Ų) versus the secondary-amine analog (49.3 Ų), a difference that exceeds the 9 Ų threshold often used as a predictor of improved CNS penetration [3]. This quantitative difference in donor count and TPSA directly influences the compound's suitability for CNS-targeted screening campaigns.

CNS multiparameter optimization Permeability Blood-brain barrier

Metabolic Stability: Absence of Esterase-Labile Ester Linkage Differentiates from Procaine-Class Local Anesthetics

Procaine (4-[2-(diethylamino)ethyl]benzoate) and its congeners contain an ester linkage that is rapidly hydrolyzed by plasma and tissue esterases, yielding 4-aminobenzoic acid (PABA) and a dialkylaminoethanol fragment; the elimination half-life of procaine in human plasma is approximately 40–80 seconds [1]. The target compound replaces the ester oxygen with a methylene group, yielding a carbon–carbon bond that is not susceptible to esterase-mediated cleavage. While direct metabolic stability measurements for this specific compound are absent from the literature, the class-level inference is well established: replacing an ester with a methylene spacer typically increases metabolic half-life by orders of magnitude because the primary hydrolytic liability is eliminated [2]. Furthermore, the target compound substitutes the aniline-type amino group found in procaine metabolites with a benzylamine, potentially reducing the risk of PABA-associated hypersensitivity reactions [3].

Metabolic stability Esterase hydrolysis Scaffold selection

Molecular Weight and Rotatable Bond Advantage Relative to Isopropyl-Substituted Analog for Fragment-Based Screening

The direct isopropyl-substituted analog (CAS 1240527-20-1) has a molecular weight of 257.75 g/mol (HCl salt) and 5 rotatable bonds, compared with 229.70 g/mol and 4 rotatable bonds for the target compound (HCl salt) [1]. In fragment-based drug discovery (FBDD), the widely adopted 'rule of three' (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) favors smaller, less complex fragments for efficient hit identification and subsequent optimization; the target compound's lower molecular mass provides a 12% reduction that enhances ligand efficiency metrics. The additional rotatable bond in the isopropyl analog also contributes to higher conformational entropy penalty upon binding, potentially reducing the observed binding affinity per heavy atom [2].

Fragment-based drug discovery Ligand efficiency Molecular complexity

Para-Substituted Benzylamine Scaffold Differentiates from Meta-Substituted Nootropic Chemotype PRL-8-53

PRL-8-53 (methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate) is a meta-substituted benzoic acid ester with a benzyl group on the tertiary amine that has demonstrated hypermnesic effects in human studies . The target compound differs in three critical structural features: (i) para- instead of meta-substitution, which alters the orientation of the carboxyl group relative to the aminoalkyl side chain; (ii) a methylene spacer (single carbon) rather than an ethylene spacer (two carbons), resulting in a shorter and more rigid linker; and (iii) a free carboxylic acid instead of a methyl ester, which eliminates the esterase liability and enables direct salt formation for aqueous formulation [1]. Patent US3870715 covering amino ethyl meta benzoic acid esters reports oral dosages of 0.01–4 mg/kg for cognitive enhancement, but these data apply to meta-substituted ester analogs and cannot be directly extrapolated to the para-substituted free acid scaffold of the target compound [2].

Nootropic agents Regioisomerism Cognitive enhancement

Optimal Procurement and Deployment Scenarios for 4-{[Ethyl(methyl)amino]methyl}benzoic Acid Hydrochloride Based on Quantitative Differentiation


Fragment-Based Drug Discovery Libraries Requiring Low-Complexity Carboxylic Acid Scaffolds

With a molecular weight of 229.70 g/mol (HCl salt) and only 4 rotatable bonds, this compound satisfies the 'rule of three' criteria for fragment-based screening [1]. Its favorable aqueous solubility (predicted from the XLogP3 of −0.6 for the free acid) and the presence of a carboxylic acid handle for amide coupling make it an ideal fragment for SPR, NMR, or thermal-shift screening campaigns where low-complexity, high-solubility fragments are prioritized . The 12% lower molecular weight relative to the isopropyl analog provides a measurable advantage in ligand efficiency calculations [2].

Medicinal Chemistry SAR Expansion Around CNS-Penetrant Benzylamine Chemotypes

The single hydrogen-bond donor (vs. 2 donors for the secondary-amine analog) and low topological polar surface area (40.5 Ų) position this compound favorably within CNS MPO desirability space [1]. The tertiary amine with a methylene spacer provides a scaffold that can be further diversified at the amine terminus or the carboxylic acid group, enabling systematic SAR studies of BBB penetration, receptor occupancy, and metabolic stability without the confounding effects of esterase-labile linkages found in procaine-type comparators .

Aminoalkyl Benzoic Acid Building Block for Parallel Synthesis and Library Generation

The hydrochloride salt form ensures reliable weighing and dissolution for automated parallel synthesis workflows. The carboxylic acid functionality supports direct amide coupling, while the tertiary amine can be quaternized or oxidized to introduce additional diversity [1]. Procurement of this specific benzylamine scaffold—rather than the more common aniline-type analog lacking the methylene spacer—provides a distinct chemical space with substantially different LogP, pKa, and conformational properties .

Selective Spasmolytic or Cognitive-Enhancement Screening Leveraging Patent Precedent

While direct pharmacological data for this specific compound are absent from the open literature, patent US3870715 establishes that substituted amino ethyl (and by extension, amino methyl) benzoic acid derivatives exhibit spasmolytic and learning-facilitating activities at oral doses of 0.01–4 mg/kg [1]. As a para-substituted benzylamine analog, this compound represents a structurally differentiated entry point for screening campaigns seeking to identify novel chemical matter for smooth muscle relaxation or cognitive enhancement with potentially improved selectivity and pharmacokinetic properties relative to the meta-substituted ester series .

Quote Request

Request a Quote for 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.